molecular formula C24H42 B1293679 Octadecylbenzene CAS No. 4445-07-2

Octadecylbenzene

Cat. No. B1293679
CAS RN: 4445-07-2
M. Wt: 330.6 g/mol
InChI Key: WSVDSBZMYJJMSB-UHFFFAOYSA-N
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Description

Octadecylbenzene is a chemical compound that is part of the alkylbenzene family. It is related to other compounds such as linear alkylbenzenesulphonates (LASs) and alkylphenol polyethoxylates (APEOs), which are commonly found in municipal waste waters and are extracted using enrichment procedures involving percolation through octadecylsilica cartridges . Octadecylbenzene itself is not directly mentioned in the provided papers, but its structural relatives and methods for handling similar hydrophobic compounds are discussed.

Synthesis Analysis

The synthesis of related octadecyl compounds has been described in the literature. For instance, octadecyl methyl-acrylate was synthesized from octadecyl alcohol and MMA using p-methyl benzene sulfonic acid as a catalyst and hydroquinol as an inhibitor . Another related compound, octadecyl acrylate, was synthesized through direct esterification from octadecyl alcohol and acrylic acid, also using p-methyl benzene sulfonic acid as a catalyst . These methods provide insight into the potential synthesis routes for octadecylbenzene, which may involve similar reagents and catalysts.

Molecular Structure Analysis

While the molecular structure of octadecylbenzene is not directly analyzed in the provided papers, the structure of octadecylbenzene can be inferred to consist of a long hydrophobic alkyl chain attached to a benzene ring. This structure is likely to influence its chromatographic behavior, as seen with other alkylbenzenes . The molecular modeling studies of n-alkylbenzenes on different stationary phases could provide insights into the interactions of octadecylbenzene with chromatographic materials .

Chemical Reactions Analysis

The chemical reactions involving octadecyl compounds, such as the modification of zirconia particles with octadecylsilane for chromatography , and the grafting of hydrophobic carbon dots derived from octadecylamine onto porous silica , suggest that octadecylbenzene could also participate in similar reactions. These reactions are typically aimed at enhancing the hydrophobicity of surfaces for chromatographic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of octadecylbenzene can be partially understood through the study of similar compounds. For example, the chromatographic retention behavior of n-alkylbenzenes on octadecyl-bonded silica indicates that the length of the alkyl chain and the degree of branching can significantly affect retention times . The stability of octadecyl-zirconia bonded stationary phases at extreme pH conditions suggests that octadecylbenzene may also exhibit stability under such conditions . Additionally, the successful application of octadecyl silica membrane disks for the extraction of ultra-trace amounts of silver suggests that octadecylbenzene could be used in similar solid-phase extraction applications .

Scientific Research Applications

Chromatographic Analysis

Octadecylbenzene has been utilized in chromatographic studies. Lambert and Felinger (2015) explored the behavior of octadecylbenzene in both supercritical fluid chromatography (SFC) and reversed-phase liquid chromatography (RPLC), demonstrating its role in varying mass-transfer properties in these methods (Lambert & Felinger, 2015). Additionally, the compound was used in capillary electrochromatography for the rapid separation of alkylbenzenes, offering insights into its efficiency and behavior in chromatographic processes (Zhang & Rassi, 1998).

Environmental Analysis

In environmental research, octadecylbenzene has been employed for the extraction and determination of pollutants in wastewater. Marcomini et al. (1993) used octadecyl-bonded silica cartridges to isolate compounds from sewage treatment plant effluent, indicating its effectiveness in environmental monitoring and pollutant analysis (Marcomini et al., 1993).

Corrosion Inhibition

Research has also been conducted on the use of octadecylbenzene derivatives as corrosion inhibitors. Al-Sabagh et al. (2011) studied the corrosion inhibition process of carbon steel by octadecylbenzene sulfonic acid and its ester derivatives in acidic conditions, showing its potential in industrial applications (Al-Sabagh et al., 2011).

properties

IUPAC Name

octadecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24/h17,19-20,22-23H,2-16,18,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVDSBZMYJJMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063477
Record name Stearylbenzene
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Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Phenyloctadecane

CAS RN

4445-07-2
Record name Octadecylbenzene
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Record name Octadecylbenzene
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Record name 1-Phenyloctadecane
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Record name Benzene, octadecyl-
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Record name Stearylbenzene
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Record name Octadecylbenzene
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Record name OCTADECYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
H Matsuura, MM Watanabe, K Kaya - Procedia Environmental Sciences, 2012 - Elsevier
Squalene was determined by HPLC using octadecylbenzene (ODB) as an internal standard. Squalene and ODB were monitored at 210 nm. The retention times of squalene and ODB …
Number of citations: 8 www.sciencedirect.com
S Dutour, H Carrier, B Lagourette, GH Gao… - Journal of Chemical & …, 2004 - ACS Publications
Measurements of speed of sound were carried out in liquid heptadecylbenzene and octadecylbenzene at pressures from atmospheric up to 150 MPa in the temperature range 303 to …
Number of citations: 4 pubs.acs.org
H Gilman, JAV Turck - Journal of the American Chemical Society, 1939 - ACS Publications
… A 50% yield of octadecylbenzene was obtained from the Friedel-Crafts reaction. The sulfonamide2 melted at 99-100 after recrystallization from … The yield of octadecylbenzene was …
Number of citations: 3 pubs.acs.org
JM Davis, EF Degering - Proceedings of the Indiana Academy of …, 1946 - journals.iupui.edu
… The ketone was reduced to p-chloro-n-octadecylbenzene using the modified Clemenson method as suggested by Adams2 . … was proved to be p-chloro-7i-octadecylbenzene. …
Number of citations: 2 journals.iupui.edu
GD Parfitt, E Willis - The Journal of Physical Chemistry, 1964 - ACS Publications
… Theadsorption by Graphon of alternate members of the homologous series of monoalkylated benzenes (benzene to octadecylbenzene) from n-heptane solutions has been investigated. …
Number of citations: 34 pubs.acs.org
GD Parfitt, E Willis - Journal of Colloid and Interface Science, 1966 - Elsevier
… made of the stability of dispersions of Graphon in n-heptane solutions of alternate members of the homologous series of monoalkylated benzenes (ethylbenzene to octadecylbenzene). …
Number of citations: 23 www.sciencedirect.com
AN Bashkirov, YS Alent'eva - Petroleum Chemistry USSR, 1965 - Elsevier
… During oxidation of n-octadecylbenzene the hydroxyl number reached 50 and the oxidate remained light in colour. The use of initiating additives: benzoyl peroxide, di-isobutyl peroxide …
Number of citations: 1 www.sciencedirect.com
N Lambert, A Felinger - Journal of Chromatography A, 2015 - Elsevier
We have studied the chromatographic behavior of the homologous series of alkylbenzenes (ranging from octylbenzene to octadecylbenzene) on the same C 18 reversed-phase column …
Number of citations: 7 www.sciencedirect.com
SC Helmueller, DP Poe, K Kaczmarski - Journal of Chromatography A, 2018 - Elsevier
… For elution of n-octadecylbenzene at 60 C with 5% methanol modifier and a flow rate of 3 mL… increases in the retention factor for n-octadecylbenzene from 2.9 to 6.8 and 14, respectively. …
Number of citations: 3 www.sciencedirect.com
AM Al-Sabagh, HM Abd-El-Bary… - Egyptian Journal of …, 2012 - Elsevier
The corrosion inhibition process of carbon steel in 1 M HCl by octadecylbenzene sulfonic acid (H) and their three ester derivatives (H1, H2, and H3) were studied. The esters were …
Number of citations: 28 www.sciencedirect.com

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